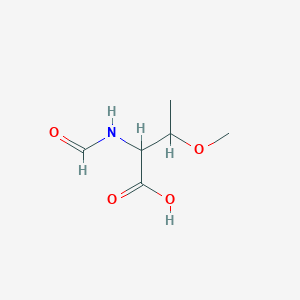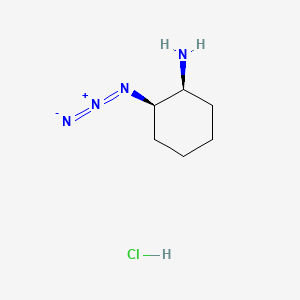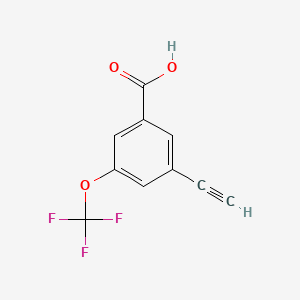
4-(2-Bromo-5-methylphenoxy)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromo-5-methylphenoxy)piperidine is an organic compound with the molecular formula C12H16BrNO. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a brominated phenoxy group. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromo-5-methylphenoxy)piperidine typically involves the reaction of 2-bromo-5-methylphenol with piperidine under specific conditions. The process can be summarized as follows:
Starting Materials: 2-bromo-5-methylphenol and piperidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction.
Procedure: The 2-bromo-5-methylphenol is dissolved in DMF, and piperidine is added along with potassium carbonate. The mixture is heated to around 100°C for several hours. After completion, the reaction mixture is cooled, and the product is extracted using an organic solvent like ethyl acetate.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Bromo-5-methylphenoxy)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Reactions: Products include azides, thiols, and other substituted derivatives.
Oxidation and Reduction: Products include quinones and hydroquinones.
Coupling Reactions: Products include biaryl compounds.
Aplicaciones Científicas De Investigación
4-(2-Bromo-5-methylphenoxy)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
Biological Research: The compound is used in the study of receptor-ligand interactions and as a probe in biochemical assays.
Industrial Applications: It serves as a building block in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromo-5-methylphenoxy)piperidine is primarily related to its interaction with biological targets, such as receptors or enzymes. The brominated phenoxy group can interact with specific binding sites, while the piperidine moiety can modulate the compound’s overall binding affinity and selectivity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
4-(2-Chloro-5-methylphenoxy)piperidine: Similar structure but with a chlorine atom instead of bromine.
4-(2-Fluoro-5-methylphenoxy)piperidine: Contains a fluorine atom instead of bromine.
4-(2-Iodo-5-methylphenoxy)piperidine: Contains an iodine atom instead of bromine.
Uniqueness: 4-(2-Bromo-5-methylphenoxy)piperidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom’s size and electronegativity can affect the compound’s overall properties, making it distinct from its chloro, fluoro, and iodo analogs .
Propiedades
Fórmula molecular |
C12H16BrNO |
|---|---|
Peso molecular |
270.17 g/mol |
Nombre IUPAC |
4-(2-bromo-5-methylphenoxy)piperidine |
InChI |
InChI=1S/C12H16BrNO/c1-9-2-3-11(13)12(8-9)15-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |
Clave InChI |
ZGDPYCHRAQRCFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)Br)OC2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















